molecular formula C8H6N2O B1528987 5-Ethynylpyridine-3-carboxamide CAS No. 1256818-70-8

5-Ethynylpyridine-3-carboxamide

Cat. No. B1528987
M. Wt: 146.15 g/mol
InChI Key: YRYRNARTYZUBAF-UHFFFAOYSA-N
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Description

5-Ethynylpyridine-3-carboxamide (5-EPy-3-CN) is an organic compound that has recently gained attention due to its potential applications in scientific research. It is a derivative of pyridine and is used as a building block for synthesis of more complex molecules. 5-EPy-3-CN has been studied for its potential use in pharmaceuticals, biochemistry, and drug delivery systems.

Scientific Research Applications

  • Anti-inflammatory Applications

    • Field : Medicinal Chemistry
    • Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures would depend on the specific pyrimidine compound and the context of the study .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Anticancer Applications

    • Field : Medicinal Chemistry
    • Summary : Pyridine-containing compounds have increasing importance for medicinal application as anticancer .
    • Methods : The specific methods of application or experimental procedures would depend on the specific pyridine compound and the context of the study .
    • Results : The results or outcomes obtained would depend on the specific study .
  • Antioxidant Applications

    • Field : Medicinal Chemistry
    • Summary : Pyrimidines are known to display a range of pharmacological effects including antioxidants . Antioxidant effects of pyrimidines are attributed to their ability to neutralize harmful free radicals in the body .
    • Methods : The specific methods of application or experimental procedures would depend on the specific pyrimidine compound and the context of the study .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Antibacterial Applications

    • Field : Medicinal Chemistry
    • Summary : Pyrimidines are known to display a range of pharmacological effects including antibacterial . Antibacterial effects of pyrimidines are attributed to their ability to inhibit the growth of harmful bacteria .
    • Methods : The specific methods of application or experimental procedures would depend on the specific pyrimidine compound and the context of the study .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
  • Antiviral Applications

    • Field : Medicinal Chemistry
    • Summary : Pyrimidines are known to display a range of pharmacological effects including antiviral . Antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of harmful viruses .
    • Methods : The specific methods of application or experimental procedures would depend on the specific pyrimidine compound and the context of the study .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
  • Antifungal Applications

    • Field : Medicinal Chemistry
    • Summary : Pyrimidines are known to display a range of pharmacological effects including antifungal . Antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of harmful fungi .
    • Methods : The specific methods of application or experimental procedures would depend on the specific pyrimidine compound and the context of the study .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

properties

IUPAC Name

5-ethynylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-6-3-7(8(9)11)5-10-4-6/h1,3-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYRNARTYZUBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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